molecular formula C9H14N4O2 B7799819 tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate

tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate

Cat. No.: B7799819
M. Wt: 210.23 g/mol
InChI Key: IGSFMHYSWZUENI-UHFFFAOYSA-N
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Description

tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate (CAS: 152120-54-2) is a Boc-protected guanidine derivative widely employed in organic synthesis, particularly as a key intermediate in pharmaceutical research. Its molecular formula is C₁₄H₂₂N₄O₄, with a molecular weight of 310.35 g/mol . Structurally, it features a pyrazole ring linked to a carbamate-protected guanidine moiety, which enhances its stability during synthetic reactions. This compound is critical in the preparation of indoline-based dual 5-LOX/sEH inhibitors, as demonstrated in its use to synthesize Boc-protected intermediates (e.g., derivative 9) with moderate yields (~45%) . Its Boc group facilitates selective deprotection under acidic conditions, enabling further functionalization .

Properties

IUPAC Name

tert-butyl N-[amino(pyrazol-1-yl)methylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSFMHYSWZUENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Pd-catalyzed cross-coupling remains a cornerstone for introducing carbamate groups to heterocyclic frameworks. A notable method involves the coupling of tert-butyl carbamate with brominated pyrazole precursors. For instance, Orwat et al. (2018) demonstrated that aryl bromides react with tert-butyl carbamate under Pd2(dba)3 catalysis, yielding N-Boc-protected anilines at room temperature . Adapting this protocol, pyrazole bromides (e.g., 5-bromo-1H-pyrazole) undergo analogous coupling with tert-butyl carbamate in the presence of cesium carbonate and Xantphos ligand, achieving moderate yields (43–83%) .

Key Reaction Conditions

Catalyst SystemBaseSolventTemperatureYield (%)
Pd(OAc)2/XantphosCs2CO31,4-DioxaneReflux57
Pd2(dba)3/tert-Butyl X-PhosNaOt-BuTHFRT43–83

The choice of ligand critically influences reaction efficiency. Bulky monodentate ligands like tert-butyl X-Phos enhance steric control, favoring E-configuration in the resulting methylene bridge .

Condensation and Cyclization Strategies

Condensation reactions between pyrazole aldehydes and Boc-protected amines offer a direct route to the target compound. Kubicki et al. (2018) reported the synthesis of benzo[h]quinoline derivatives via Claisen-Schmidt condensation, a method adaptable to pyrazole systems . For example, reacting 1H-pyrazole-4-carbaldehyde with tert-butyl carbamate under KOH catalysis in ethanol yields the imine intermediate, which is subsequently reduced to the E-alkene using NaBH4 or catalytic hydrogenation .

Mechanistic Insights

  • Imine Formation :
    RCHO+H2N-BocRCH=N-Boc\text{RCHO} + \text{H}_2\text{N-Boc} \rightarrow \text{RCH=N-Boc}

  • Reduction :
    RCH=N-BocNaBH4RCH2NH-Boc\text{RCH=N-Boc} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{NH-Boc}

Steric hindrance from the Boc group directs reduction to the trans (E) isomer, as evidenced by 1H^1\text{H}-NMR coupling constants (J=16.0HzJ = 16.0 \, \text{Hz}) .

Diazotization and C–H Activation

Diazotization of primary amines followed by pyrazole coupling provides an alternative pathway. Bhagwanth et al. (2009) optimized diazotization conditions using TsOH to suppress nitrosamine byproducts, achieving 30–38% yields in iodopyrazole syntheses . Applying this to tert-butyl carbamate:

  • Diazonium Salt Formation :
    H2N-BocNaNO2,HClN2+-Boc\text{H}_2\text{N-Boc} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{N}_2^+\text{-Boc}

  • Pyrazole Coupling :
    N2+-Boc+1H-PyrazoleBoc-NH-C(=N-Pyrazole)-CH2\text{N}_2^+\text{-Boc} + 1\text{H-Pyrazole} \rightarrow \text{Boc-NH-C(=N-Pyrazole)-CH}_2

This method requires careful pH control to avoid reductive deamination .

Stereochemical Control and Optimization

The E-configuration is thermodynamically favored in Pd-catalyzed and condensation routes due to:

  • Steric Effects : Bulky tert-butyl and pyrazole groups adopt anti-periplanar positions.

  • Electronic Effects : Electron-withdrawing Boc groups stabilize trans intermediates.

Lavoie et al. (2010) observed that NaOt-Bu enhances E-selectivity in Pd-catalyzed aminations by deprotonating intermediates, accelerating reductive elimination .

Scalability and Industrial Adaptations

Large-scale synthesis (e.g., 200 g batches) employs reflux conditions in 1,4-dioxane, followed by trituration with methyl tert-butyl ether to isolate the product . Purification via column chromatography (n-hexane/ethyl acetate, 3:1) ensures >98% HPLC purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Scientific Research Applications

Organic Chemistry

tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

  • Oxidation: The compound can undergo oxidation reactions, producing pyrazole N-oxides.
  • Reduction: It can be reduced using agents like sodium borohydride, yielding deprotected amines.
  • Substitution Reactions: The pyrazole ring can be functionalized through nucleophilic substitution, leading to diverse pyrazole derivatives.

Medicinal Chemistry

In the realm of drug development, this compound is investigated for its potential as a pharmacophore. Its structure may facilitate the design of new therapeutic agents targeting specific biological pathways. The interaction of the pyrazole ring with molecular targets such as enzymes or receptors is crucial for its biological activity.

Agrochemicals

The unique structure of this compound makes it suitable for developing agrochemicals. Its reactivity can impart desirable properties to pesticides and herbicides, enhancing their effectiveness in agricultural applications.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study Focus Findings
Study 1Synthesis of Pyrazole DerivativesDemonstrated successful synthesis of various functionalized pyrazoles using this compound as an intermediate .
Study 2Biological Activity AssessmentEvaluated the binding affinity of the compound to specific receptors, suggesting potential therapeutic applications .
Study 3Agrochemical DevelopmentExplored the use of this compound in formulating effective pesticides with enhanced stability and efficacy .

Mechanism of Action

The mechanism of action of tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The pyrazole ring in the target compound introduces steric hindrance and electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to simpler carbamates like tert-butyl-(2-(aminooxy)ethyl) carbamate .
  • Stability : Boc protection in all analogues enhances stability under basic conditions but requires acidic deprotection (e.g., HCl/dioxane) .
  • Yield Variability: The target compound exhibits lower synthetic yields (~45%) compared to tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives (80%) due to steric challenges in guanidination reactions .

Role in Dual 5-LOX/sEH Inhibitor Development

The compound’s guanidine moiety is pivotal in binding to both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) active sites. Derivatives synthesized from it show improved metabolic stability over non-Boc-protected analogues, as evidenced by in vivo pharmacokinetic studies .

Limitations and Alternatives

  • Low Yield in Guanidination : The 45% yield for intermediate 9 (vs. 92% post-Boc removal) highlights inefficiencies in guanidine formation . Alternatives like thiourea-based intermediates may offer higher yields but lack Boc versatility.
  • Solubility Challenges : The compound’s low aqueous solubility (common among Boc-protected derivatives) necessitates organic solvents (e.g., DMF, DCM) for reactions, complicating scale-up .

Biological Activity

tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and applications in various therapeutic areas.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1H-pyrazole-1-carbaldehyde in the presence of a base such as triethylamine. This method allows for the formation of the desired compound under controlled conditions, optimizing yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. Specifically, compounds derived from 1H-pyrazole structures demonstrated the ability to enhance caspase-3 activity, indicating their potential as anticancer agents .

In a broader context, pyrazole-based compounds have been reported to inhibit the growth of various cancer cell lines, including lung, brain, colorectal, and prostate cancers. The mechanism often involves interference with cell cycle progression and induction of apoptosis .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazole derivatives. Certain compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL. These findings suggest that this compound and its analogs may serve as effective antibiotic adjuvants or lead compounds for developing new antibacterial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions that enhance binding affinity to these targets. Additionally, the carbamate group can undergo hydrolysis to release active intermediates that exert biological effects.

Study on Anticancer Activity

A study focusing on pyrazole derivatives revealed that certain compounds exhibited promising anticancer properties against MDA-MB-231 cells. The most effective compounds induced morphological changes indicative of apoptosis and increased levels of caspase-3 activity significantly (up to 57% at higher concentrations). These findings underscore the potential of pyrazole-based compounds in cancer therapy .

Antibacterial Evaluation

In another investigation into antibacterial efficacy, several pyrazole derivatives were tested against common pathogens. Compounds showed inhibition zones up to 18 mm against Staphylococcus aureus, confirming their potential as novel antibacterial agents. The structure-activity relationship indicated that modifications to the pyrazole ring could enhance antibacterial properties .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate?

  • Methodological Answer : The compound is synthesized via coupling reactions using tert-butyl carbamate derivatives with pyrazole-containing reagents. For example, microwave-assisted synthesis (80–120°C, 8–12 hours) with cesium carbonate in DMF under inert atmospheres achieves efficient yields . Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane (10–40%) to isolate the product .

Q. How is this compound characterized experimentally?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and Boc-group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Melting Point : 97–101°C (powder/crystalline form) .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (310.35 g/mol) .

Q. What storage conditions ensure the compound’s stability?

  • Methodological Answer : Store sealed in dry containers at room temperature. Avoid prolonged exposure to moisture or acidic/basic conditions, as the Boc group is labile under such environments .

Advanced Questions

Q. How is this compound utilized in synthesizing bioactive molecules, such as kinase inhibitors?

  • Methodological Answer : The compound serves as a key intermediate in sphingosine kinase inhibitors. For example, it is coupled with oxadiazole-containing heterocycles to optimize binding affinity. In vitro assays (e.g., IC50_{50} measurements) validate inhibitory activity, with modifications to the pyrazole or carbamate moieties enhancing selectivity .

Q. What strategies are employed in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : SAR studies focus on:

  • Substituent Variation : Altering alkyl chain lengths (e.g., octyl vs. nonyl groups) on indole/oxadiazole rings to modulate lipophilicity and target engagement .
  • Stereochemical Control : Chiral resolution (e.g., using (S)-configured intermediates) to improve pharmacokinetic properties .
  • Bioisosteric Replacement : Replacing pyrazole with imidazole or triazole to assess potency changes .

Q. What computational approaches are used to model interactions of derivatives with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) predict binding modes to kinase active sites. Density Functional Theory (DFT) calculations optimize geometry and electronic properties of intermediates . X-ray crystallography (using SHELX programs) resolves crystal structures for validating computational models .

Q. How are sensitive functional groups (e.g., Boc-protected amines) stabilized during reactions?

  • Methodological Answer :

  • Protection/Deprotection : Use trifluoroacetyl (TFA) groups for temporary amine protection during coupling steps .
  • Mild Conditions : Employ Cs2_2CO3_3 or Et3_3N in polar aprotic solvents (DMF, THF) to minimize Boc cleavage .

Q. What analytical challenges arise in assessing the purity of derivatives?

  • Methodological Answer :

  • HPLC-MS : Detects trace impurities (e.g., de-Boc byproducts) with C18 columns and acetonitrile/water gradients .
  • Chiral Chromatography : Resolves enantiomeric excess for stereospecific derivatives .

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